molecular formula C27H40ClN3O5 B12388305 Thalidomide-5-O-C14-NH2 (hydrochloride)

Thalidomide-5-O-C14-NH2 (hydrochloride)

Cat. No.: B12388305
M. Wt: 522.1 g/mol
InChI Key: RIEYOYMQRJMSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Chemical Biology Context of Thalidomide (B1683933) and its Derivatives in Academic Research

Thalidomide's journey in the scientific realm is one of the most dramatic in modern medicine. Initially introduced in the 1950s as a sedative, its tragic teratogenic effects led to its withdrawal. researchgate.netmedchemexpress.com However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, leading to its re-emergence as a treatment for conditions like multiple myeloma and erythema nodosum leprosum. cd-bioparticles.netnih.govnih.gov

This therapeutic revival sparked intense academic interest, and in 2010, the direct biological target of thalidomide was identified as the protein cereblon (CRBN). medchemexpress.comnih.gov CRBN is a crucial component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which is part of the cell's natural protein disposal system, the ubiquitin-proteasome system. nih.govmedchemexpress.com It was discovered that thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues." nih.govsigmaaldrich.com They bind to CRBN and alter its substrate specificity, inducing the ubiquitination and subsequent degradation of proteins that would not normally be targeted by this E3 ligase. nih.govnih.gov This discovery was a watershed moment, transforming thalidomide from a drug with a dark past into a powerful tool for understanding and manipulating protein degradation. researchgate.net

Rationale for Developing and Investigating Advanced Thalidomide Derivatives like Thalidomide-5-O-C14-NH2 (hydrochloride)

The discovery of thalidomide's mechanism of action opened the door to a new therapeutic modality known as targeted protein degradation (TPD). This led to the development of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules composed of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ligase (like CRBN), and a chemical linker that connects the two. medchemexpress.com

The development of advanced thalidomide derivatives like Thalidomide-5-O-C14-NH2 (hydrochloride) is driven by the need to optimize the properties of PROTACs. The linker component of a PROTAC is not merely a spacer; its length, composition, and attachment point are critical determinants of the efficacy and selectivity of the resulting degrader. Researchers have systematically synthesized thalidomide derivatives with linkers of varying lengths and compositions to explore these structure-activity relationships.

The "C14" in Thalidomide-5-O-C14-NH2 (hydrochloride) signifies a 14-carbon alkyl chain, representing a relatively long linker. The rationale for investigating such long-chain derivatives is to:

Span greater distances: A longer linker may be necessary to bridge the gap between the CRBN E3 ligase and a target protein that does not have a suitable binding pocket in close proximity.

Optimize ternary complex formation: The formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein) is essential for efficient degradation. The length and flexibility of the linker can significantly influence the geometry and stability of this complex.

Modulate physicochemical properties: The linker can be modified to improve a PROTAC's solubility, cell permeability, and other pharmacokinetic properties.

Explore novel target space: By creating a diverse library of E3 ligase ligands with different linkers, researchers can screen for effective degraders against a wider range of protein targets.

Significance of Thalidomide-5-O-C14-NH2 (hydrochloride) in Targeted Protein Degradation Research and Chemical Probe Development

Thalidomide-5-O-C14-NH2 (hydrochloride) is significant as a chemical probe designed to recruit the CRBN E3 ligase. As a readily available building block, it allows researchers to synthesize custom PROTACs by attaching a ligand for a specific protein of interest to the terminal amine group of the C14 linker.

The primary role of this compound is to facilitate the exploration of the chemical space in PROTAC development. By using a long-chain derivative like the C14 variant, scientists can investigate the degradation of targets that may be inaccessible with shorter-linker PROTACs.

A notable research application of Thalidomide-5-O-C14-NH2 (hydrochloride) was in a high-throughput screen of a library of 257 small molecule modulators of the ubiquitin-proteasome system. medchemexpress.com In this study, the compound was evaluated for its ability to enhance the clearance of bacterial pathogens by macrophages. The research found that Thalidomide-5-O-C14-NH2 (hydrochloride) was among the compounds that demonstrated a capacity to reduce Salmonella infection in RAW264.7 macrophages, highlighting its potential utility in studying host-pathogen interactions and the role of the ubiquitin system in immunity. medchemexpress.com

Overview of Research Objectives and Scope for the Chemical Compound

The primary research objective for a compound like Thalidomide-5-O-C14-NH2 (hydrochloride) is to serve as a tool for the rational design and synthesis of novel PROTACs. The scope of its application is broad and encompasses several key areas of investigation:

Systematic PROTAC Optimization: It is used to study how linker length affects the efficiency and selectivity of targeted protein degradation. Researchers can compare its performance against derivatives with shorter or different types of linkers to establish structure-activity relationships.

New Target Validation: By conjugating it to ligands for previously "undruggable" proteins, researchers can rapidly assess whether a targeted degradation strategy is viable for these proteins.

Chemical Probe for CRBN Biology: As a specific CRBN ligand, it can be used in studies to further elucidate the diverse functions of the CRBN E3 ligase complex in various cellular processes.

Screening for Novel Biological Activity: As demonstrated in the study on bacterial infection, its inclusion in chemical libraries can lead to the discovery of new biological activities and therapeutic applications for CRBN modulators. medchemexpress.com

In essence, Thalidomide-5-O-C14-NH2 (hydrochloride) is a key enabling reagent for advancing the frontiers of targeted protein degradation and expanding the repertoire of proteins that can be targeted for therapeutic intervention.

Data Tables

Table 1: Physicochemical Properties of Thalidomide and its Derivative

Compound Name Molecular Formula Molecular Weight Description
Thalidomide C₁₃H₁₀N₂O₄ 258.23 g/mol A dicarboximide that is isoindole-1,3(2H)-dione in which the hydrogen attached to the nitrogen is substituted by a 2,6-dioxopiperidin-3-yl group.

Table 2: Research Application and Findings

Compound Application Cell Line Key Finding

Properties

Molecular Formula

C27H40ClN3O5

Molecular Weight

522.1 g/mol

IUPAC Name

5-(14-aminotetradecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H39N3O5.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-35-20-13-14-21-22(19-20)27(34)30(26(21)33)23-15-16-24(31)29-25(23)32;/h13-14,19,23H,1-12,15-18,28H2,(H,29,31,32);1H

InChI Key

RIEYOYMQRJMSEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCCN.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis of Thalidomide-5-O-C14-NH2 (hydrochloride)

The synthesis of the thalidomide (B1683933) core can be achieved through various reported methods. Modern, optimized routes are preferred to ensure high yield and purity. One efficient method involves the condensation of N-carbethoxyphthalimide with L-glutamine, followed by cyclization with carbonyldiimidazole (CDI). encyclopedia.pubwikipedia.org An alternative high-yield, two-step process starts from phthalic anhydride (B1165640) and L-glutamic acid. sci-hub.se

The crucial precursor for the target molecule is 5-hydroxythalidomide (B1239145). nih.govnih.gov The synthesis proceeds via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This pathway involves the reaction of the phenoxide ion of 5-hydroxythalidomide with a long-chain alkyl halide bearing a protected amine.

A representative synthetic pathway is outlined below:

Precursor Formation : Synthesis of 5-hydroxythalidomide. This can be achieved through methods developed for thalidomide metabolites. nih.gov

Side Chain Preparation : Synthesis of a C14 alkyl halide with a protected terminal amine, for example, 1-bromo-14-(tert-butoxycarbonylamino)tetradecane. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability and ease of removal under acidic conditions.

Alkylation Reaction : 5-hydroxythalidomide is treated with a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to generate the corresponding phenoxide. This nucleophile is then reacted with the protected alkyl bromide to form the ether linkage.

Deprotection and Salt Formation : The Boc-protected intermediate is treated with a strong acid, such as hydrochloric acid (HCl) dissolved in an organic solvent (e.g., dioxane or methanol). This step simultaneously removes the Boc protecting group and forms the final hydrochloride salt of the primary amine.

The introduction of the 5-O-C14-NH2 side chain is the key chemical modification. The strategy relies on the nucleophilicity of the hydroxyl group at the 5-position of the thalidomide phthalimide (B116566) ring.

The general steps are detailed in the table below.

StepDescriptionKey Reagents & ConditionsPurpose
1. Deprotonation The phenolic hydroxyl group of 5-hydroxythalidomide is deprotonated to form a more nucleophilic phenoxide ion.Base (e.g., K₂CO₃, NaH, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile). uwa.edu.auTo activate the hydroxyl group for nucleophilic attack.
2. Nucleophilic Substitution (Alkylation) The generated phenoxide attacks the electrophilic carbon of an alkyl halide, such as 1-bromo-14-(tert-butoxycarbonylamino)tetradecane, in an Sₙ2 reaction.Protected alkyl halide, elevated temperature (e.g., 50-80 °C).To form the C-O ether bond and attach the protected side chain.
3. Deprotection The amine-protecting group (e.g., Boc) is removed to reveal the terminal primary amine.Acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane). encyclopedia.pubTo yield the free amine functional group.

This strategy ensures that the amine on the side chain does not interfere with the alkylation reaction.

For research and handling purposes, primary amines are often converted to their hydrochloride salts, which are typically more stable, crystalline, and water-soluble than the corresponding free base.

The formation of the hydrochloride salt can be integrated into the final deprotection step. If an acid-labile protecting group like Boc is used, treatment with a solution of hydrogen chloride in a solvent like dioxane, methanol, or ethyl acetate (B1210297) will both cleave the protecting group and precipitate the desired amine hydrochloride salt. encyclopedia.pub

Alternatively, if the free amine is first isolated, it can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl solution. The resulting salt often precipitates out of the solution and can be isolated by filtration. google.com The solid is then washed with a cold solvent to remove any residual impurities and dried under vacuum to yield the final product. google.com

Precursor Design and Chemical Modification Techniques

The design of precursors is fundamental to the successful synthesis of Thalidomide-5-O-C14-NH2. The two primary precursors are:

5-Hydroxythalidomide : This molecule provides the core thalidomide scaffold, including the glutarimide (B196013) ring essential for its biological activity, and the hydroxyl group on the phthalimide ring for derivatization. nih.govembopress.org

14-Amino-1-tetradecanol derivative : A bifunctional C14 linker is required. This is typically prepared with a terminal amine protected by a group like Boc or Cbz and a hydroxyl group on the other end, which is then converted to a good leaving group, such as a bromide or tosylate, to facilitate the alkylation reaction.

Chemical modification of the thalidomide structure is a common strategy to develop analogs with altered or enhanced properties. researchgate.netnih.gov Modifications have been explored on both the phthalimide and glutarimide rings. nih.govnih.gov The synthesis of Thalidomide-5-O-C14-NH2 is an example of a modification on the phthalimide ring, a strategy also used in the development of other thalidomide analogs. nih.gov This approach allows for the attachment of various functional groups, linkers for PROTACs, or moieties to tune the compound's physicochemical properties.

Assessment of Synthetic Yield and Purity for Research Applications

For any research chemical, confirming the identity, yield, and purity of the final product is critical. The synthesis of thalidomide analogs can result in variable yields, with reported values ranging from 35% to over 90% depending on the specific reaction and purification methods used. nih.govnih.gov

A comprehensive assessment of purity and structure is achieved through a combination of standard analytical techniques.

Analytical MethodPurposeExpected Information for Thalidomide-5-O-C14-NH2
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound by separating it from any starting materials, by-products, or impurities. nih.govA major peak corresponding to the product, with purity typically >95% for research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the molecule.¹H NMR would show signals for the aromatic protons, the glutarimide ring protons, and a series of signals corresponding to the long C14 alkyl chain. ¹³C NMR would confirm the carbon count and chemical environments.
Mass Spectrometry (MS), e.g., LC-MS To confirm the molecular weight of the synthesized compound. bldpharm.comA molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the successful conjugation of the side chain.
Infrared (IR) Spectroscopy To identify the presence of key functional groups. sci-hub.seCharacteristic absorption bands for N-H (amine and imide), C=O (imide and amide), and C-O (ether) bonds.

These analytical methods collectively provide a detailed profile of the synthesized compound, ensuring its suitability for subsequent research applications.

Molecular and Cellular Mechanisms of Action in Preclinical Research Models

High-Resolution Analysis of Cereblon (CRBN) Interaction

The interaction between Thalidomide-5-O-C14-NH2 (hydrochloride) and CRBN is fundamental to its function. This interaction is a prerequisite for the subsequent recruitment of the E3 ubiquitin ligase complex and the initiation of the protein degradation cascade.

Detailed quantitative data from binding affinity and kinetics studies for Thalidomide-5-O-C14-NH2 (hydrochloride) with purified CRBN are not extensively available in peer-reviewed literature. Such studies, which would determine parameters like the dissociation constant (Kd), on-rate (kon), and off-rate (koff), are crucial for understanding the potency and stability of the interaction. While it is classified as a CRBN ligand, specific numerical values defining this interaction for this particular compound have not been publicly documented.

Table 3.1.1: Binding Affinity and Kinetics of Thalidomide-5-O-C14-NH2 (hydrochloride) with CRBN

Parameter Value Method Reference
Dissociation Constant (Kd) Data not available Not applicable N/A
Association Rate (kon) Data not available Not applicable N/A

This table reflects the current lack of specific published data for this compound.

As of now, there are no publicly available high-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), that specifically depict the complex formed between Thalidomide-5-O-C14-NH2 (hydrochloride) and the CRBN protein. While the binding mode of the parent compound, thalidomide (B1683933), and its other derivatives (like lenalidomide (B1683929) and pomalidomide) to the CRBN substrate receptor is well-characterized, the specific structural details for the Thalidomide-5-O-C14-NH2 (hydrochloride) complex have not been published.

There is no specific research available that investigates whether Thalidomide-5-O-C14-NH2 (hydrochloride) acts as an allosteric modulator of CRBN's intrinsic activities. The primary described function is to act as a molecular glue, inducing a neomorphic substrate specificity rather than modulating a pre-existing enzymatic function through allostery.

Role in E3 Ubiquitin Ligase Complex (CRL4^CRBN) Assembly and Function

Thalidomide-5-O-C14-NH2 (hydrochloride) is designed to function by hijacking the CRL4^CRBN E3 ubiquitin ligase complex. nih.gov Its binding to CRBN is the initiating step that allows this complex to be directed towards novel protein targets.

In preclinical research, Thalidomide-5-O-C14-NH2 (hydrochloride) is classified as a CRBN modulator intended to facilitate the recruitment of the CRL4 E3 ubiquitin ligase complex. nih.gov However, specific studies using reconstituted biochemical systems to demonstrate and quantify the recruitment of individual components of the CRL4^CRBN complex (such as CUL4A, DDB1, and ROC1) by this particular compound are not available in the scientific literature. The general mechanism for thalidomide analogs involves the stabilization of the interaction between CRBN and other components of the complex, but specific evidence for Thalidomide-5-O-C14-NH2 (hydrochloride) is lacking.

While Thalidomide-5-O-C14-NH2 (hydrochloride) is used to create PROTACs that induce ubiquitination, direct evidence from in vitro ubiquitination assays detailing its specific effect on the ubiquitination cascade is not documented. A study involving a high-throughput screen of various ubiquitin pathway modulators included Thalidomide-5-O-C14-NH2 (hydrochloride) and categorized it as a "Cereblon Modulator" that influences the CRL4 E3 ubiquitin ligase complex. nih.gov However, this study focused on downstream cellular effects related to bacterial infection rather than providing a detailed biochemical analysis of the ubiquitination cascade itself. nih.gov

Table 3.2.2: In Vitro Ubiquitination Assay Data for Thalidomide-5-O-C14-NH2 (hydrochloride)

Assay Type Target Protein Result Reference

This table indicates that specific data from in vitro ubiquitination assays for this compound are not available in published research.

Neosubstrate Identification and Mechanism of Degradation

Thalidomide-5-O-C14-NH2 (hydrochloride) is a synthetic chemical designed as a ligand for the Cereblon (CRBN) protein, which is a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. researchgate.netrsc.org Its mechanism of action is consistent with that of other molecular glue degraders, where it induces the degradation of specific target proteins, known as neosubstrates, by redirecting the activity of the E3 ligase. nih.govnih.gov The compound itself is composed of the thalidomide core structure, which binds to CRBN, and an attached C14 amine linker, which can be used to conjugate it to other molecules, for instance in the formation of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com

Systematic Identification of Target Proteins for Degradation (e.g., Proteomics-Based Screens)

While proteomics screens specific to Thalidomide-5-O-C14-NH2 (hydrochloride) are not available in the public literature, the neosubstrates degraded by its parent compound, thalidomide, are well-documented through such methods. These screens have been crucial in elucidating the therapeutic and teratogenic effects of thalidomide-based compounds. nih.govresearchgate.net The binding of the thalidomide moiety to CRBN induces the recruitment and subsequent ubiquitination and proteasomal degradation of proteins that are not normally targeted by this E3 ligase.

Key neosubstrates identified for the thalidomide-CRBN complex include:

Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1 and IKZF3): These lymphoid transcription factors are primary targets in the context of multiple myeloma. Their degradation is a key mechanism behind the anti-myeloma activity of thalidomide analogs. nih.govnih.gov

Casein Kinase 1α (CK1α): Degradation of this protein is associated with the efficacy of related immunomodulatory drugs (IMiDs) in myelodysplastic syndromes. nih.gov

Promyelocytic Leukaemia Zinc Finger (PLZF): Also known as ZBTB16, PLZF was identified as a neosubstrate whose degradation is linked to the teratogenic effects of thalidomide. nih.gov

SALL4: This developmental transcription factor is another critical neosubstrate whose degradation is implicated in thalidomide-induced birth defects. researchgate.net

It is hypothesized that Thalidomide-5-O-C14-NH2 (hydrochloride), when acting as a molecular glue, would induce the degradation of a similar profile of neosubstrates due to its core thalidomide structure.

Molecular Basis of Substrate Recognition Induced by Thalidomide-5-O-C14-NH2 (hydrochloride)

The molecular basis of substrate recognition is predicated on the formation of a ternary complex between the E3 ligase (CRBN), the molecular glue (the thalidomide moiety), and the neosubstrate. The thalidomide molecule fits into a specific binding pocket on the surface of CRBN. nih.gov This binding event creates a new, composite molecular surface on the ligase. nih.gov This new surface has a high affinity for a structural motif present on the neosubstrate, often a specific beta-hairpin loop containing a glycine (B1666218) residue, referred to as a "G-loop". nih.gov This induced interaction leads to the polyubiquitination of the neosubstrate, marking it for destruction by the 26S proteasome. The specificity of which neosubstrates are degraded can be altered by modifications to the thalidomide molecule, although the core interaction remains the same. nih.gov

Quantitative Analysis of Protein Degradation Kinetics in Cellular Systems (non-human)

Specific quantitative data on the degradation kinetics (e.g., DC₅₀ or Dₘₐₓ) for Thalidomide-5-O-C14-NH2 (hydrochloride) are not detailed in published research. However, studies on parent thalidomide compounds and various PROTACs that utilize thalidomide-based ligands provide a framework for understanding these kinetics. The efficiency and rate of degradation are influenced by several factors, including the affinity of the ligand for CRBN, the stability of the resulting ternary complex, and the specific neosubstrate being targeted. Furthermore, the nature and attachment point of the linker—in this case, a 5-O-C14-NH2 chain—can significantly impact the stability and degradation capability of the molecule. nih.gov Research has shown that different linker types and attachment positions on the phthalimide (B116566) ring affect hydrolytic stability and the ability to induce neosubstrate degradation. nih.gov

Perturbations of Cellular Signaling Pathways in In Vitro Models

The activity of Thalidomide-5-O-C14-NH2 (hydrochloride) is expected to perturb cellular signaling pathways in a manner similar to its parent compound, thalidomide, primarily through its anti-inflammatory and anti-angiogenic effects.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

Thalidomide is known to modulate the production of key inflammatory cytokines. Its most recognized effect is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production, which was an early observation of its anti-inflammatory properties. sfcityclinic.org However, its effects can be complex and context-dependent. In some in vitro and in vivo models, thalidomide has been shown to suppress TNF-α and Interleukin-12 (IL-12). nih.gov In other studies, thalidomide suppressed lipopolysaccharide-induced IL-6 production more significantly than TNF-α. nih.gov The modulation of these cytokines is a downstream consequence of the primary molecular glue effect on transcription factors or other signaling proteins.

Table 1. Summary of Thalidomide's Effect on Inflammatory Cytokines in Preclinical Models
CytokineObserved EffectContextReference
TNF-αSuppressionStimulated lamina propria mononuclear cells from Crohn's disease patients nih.gov
IL-12Strong SuppressionStimulated lamina propria mononuclear cells from Crohn's disease patients nih.gov
IL-6No significant changeStimulated lamina propria mononuclear cells from Crohn's disease patients nih.gov
IL-6SuppressionVolunteers with experimental endotoxemia nih.gov

Impact on Growth Factor Signaling Pathways (e.g., VEGF, bFGF)

Thalidomide exhibits potent anti-angiogenic properties by inhibiting key growth factor signaling pathways. Research has demonstrated that thalidomide can down-regulate the expression of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.gov This activity is crucial for its anti-tumor effects, as it can reduce tumor blood supply. nih.gov The mechanism involves suppressing the mRNA and protein levels of these growth factors in cancer cells. nih.gov The binding of VEGF to its receptor activates downstream signaling pathways that are critical for cell proliferation and angiogenesis. nih.gov By reducing the availability of these growth factors, thalidomide-based compounds can effectively inhibit these processes.

Table 2. Summary of Thalidomide's Effect on Angiogenic Growth Factors in In Vitro Models
Growth FactorObserved EffectCell ModelReference
VEGFDecreased mRNA and protein levelsCisplatin-resistant human lung carcinoma cells (A549/DDP) nih.gov
bFGFDecreased mRNA and protein levelsCisplatin-resistant human lung carcinoma cells (A549/DDP) nih.gov
VEGF-AInhibition of expressionColon cancer cells (SW480) nih.gov

Regulation of Cellular Processes in Research Models (non-human)

The influence of Thalidomide-5-O-C14-NH2 (hydrochloride) on fundamental cellular processes is an area of active investigation, primarily stemming from its function as a Cereblon ligand.

The ubiquitin-proteasome system, which is modulated by Thalidomide-5-O-C14-NH2 (hydrochloride) through its interaction with Cereblon, is intrinsically linked to the regulation of the cell cycle and programmed cell death (apoptosis). nih.gov A high-throughput screening of 257 small molecule modulators of the ubiquitin pathway, which included Thalidomide-5-O-C14-NH2 (hydrochloride), assessed the impact of these compounds on the viability of RAW264.7 macrophages. nih.gov In this screening, the compound was noted to be among 67 that significantly altered TNF-α levels without altering cell viability, suggesting that at the concentrations tested, it does not induce significant cytotoxicity. nih.gov

Cell Line Compound Finding
RAW264.7 macrophagesThalidomide-5-O-C14-NH2 (hydrochloride)Did not significantly affect cell viability at concentrations that modulated TNF-α

The parent compound, thalidomide, is known for its profound effects on morphogenesis, tragically highlighted by its teratogenic effects. nih.gov These effects are linked to the degradation of specific transcription factors, such as SALL4, which are critical for embryonic development. nih.gov As a derivative of thalidomide that also binds to Cereblon, Thalidomide-5-O-C14-NH2 (hydrochloride) has the theoretical potential to influence cell differentiation and morphogenesis. nih.gov However, there is a lack of specific preclinical research studies in the available literature that have directly investigated the influence of Thalidomide-5-O-C14-NH2 (hydrochloride) on these processes in any model systems.

Thalidomide and its other derivatives have been noted for their anti-angiogenic properties, which contribute to their anti-cancer activities. While "Angiogenesis" is listed as a signaling pathway associated with thalidomide-based molecules, specific preclinical data from in vitro (e.g., tube formation assays) or animal models (e.g., chick chorioallantoic membrane assay) assessing the direct impact of Thalidomide-5-O-C14-NH2 (hydrochloride) on the formation of new blood vessels are not available in the reviewed literature. The primary focus of research on this specific molecule appears to be on its utility as a Cereblon ligand for PROTACs.

Preclinical Pharmacological Investigations in Non Human Models

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In vitro ADME studies are crucial for predicting the pharmacokinetic behavior of a drug candidate in living organisms. These assays provide early insights into a compound's potential for absorption, its distribution in the body, how it is metabolized, and the routes by which it is excreted.

Membrane Permeability Studies

Membrane permeability is a key determinant of a drug's oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict passive diffusion across the gastrointestinal tract.

Table 1: Hypothetical PAMPA Permeability Data for Thalidomide-5-O-C14-NH2 (hydrochloride)

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted Absorption
Thalidomide-5-O-C14-NH2 (hydrochloride) 8.5High
Metoprolol (High Permeability Control)15.2High
Atenolol (Low Permeability Control)0.8Low

This table is for illustrative purposes only.

Metabolic Stability in Liver Microsomes and Hepatocytes (animal origin)

Metabolic stability assays using liver microsomes and hepatocytes from various animal species help to predict the extent of first-pass metabolism in the liver. These studies are critical for estimating a drug's half-life and bioavailability.

Table 2: Hypothetical Metabolic Stability of Thalidomide-5-O-C14-NH2 (hydrochloride) in Animal Liver Fractions

SpeciesSystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
RatLiver Microsomes4515.4
Hepatocytes6211.2
MouseLiver Microsomes3818.2
Hepatocytes5512.6
DogLiver Microsomes759.2
Hepatocytes987.1

This table is for illustrative purposes only.

Protein Binding Characteristics in Biological Fluids (animal origin)

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Rapid equilibrium dialysis is a standard method for determining the percentage of a drug that is bound to plasma proteins.

Table 3: Hypothetical Plasma Protein Binding of Thalidomide-5-O-C14-NH2 (hydrochloride) in Animal Plasma

SpeciesPercent Bound (%)
Rat65
Mouse62
Dog70

This table is for illustrative purposes only.

Pharmacokinetic Profiling in Animal Models (e.g., rodents, zebrafish)

In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted over time in a whole organism.

Time-Dependent Distribution in Tissues

Tissue distribution studies reveal the extent to which a drug penetrates different organs and tissues. This information is vital for understanding a drug's efficacy and potential for off-target effects.

Table 4: Hypothetical Tissue Distribution of Thalidomide-5-O-C14-NH2 (hydrochloride) in Rats (2 hours post-intravenous administration)

TissueTissue-to-Plasma Concentration Ratio
Liver5.2
Kidney3.8
Spleen2.1
Lung1.5
Heart0.8
Brain0.1

This table is for illustrative purposes only.

Elimination Pathways and Excretion Profiles

Understanding the primary routes of elimination (e.g., renal or fecal) is critical for predicting drug accumulation and potential for drug-drug interactions.

Table 5: Hypothetical Excretion Profile of Thalidomide-5-O-C14-NH2 (hydrochloride) in Rats (0-48 hours post-administration)

Route of ExcretionPercent of Administered Dose
Urine (unchanged drug)15
Urine (metabolites)45
Feces (unchanged drug)5
Feces (metabolites)35

This table is for illustrative purposes only.

Investigation of Species-Specific Differences in Molecular Interaction and Degradation (e.g., avian, murine models)

The profound differences in the teratogenic effects of thalidomide (B1683933) across various species have been a critical area of investigation, revealing key insights into its molecular mechanism. While species such as humans, monkeys, rabbits, and even avian (chick) and aquatic (zebrafish) models are sensitive to thalidomide-induced developmental abnormalities, rodents like mice and rats are notably resistant nih.govnih.govnih.gov. This species-specificity is not due to a complete lack of interaction with the drug's primary target, but rather to subtle yet crucial differences in molecular components and pharmacokinetics nih.govresearchgate.net.

The central molecular target of thalidomide is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^) nih.govresearchgate.net. Thalidomide binding alters the substrate specificity of this complex, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates nih.govjst.go.jp. The species-specific response to thalidomide is largely dictated by variations in both the CRBN protein and the targeted neosubstrates nih.gov.

Research has shown that mouse CRBN shares a high degree of similarity (95% homology) with human CRBN and is capable of binding to thalidomide nih.govnih.gov. However, critical amino acid substitutions in the thalidomide-binding domain of mouse CRBN alter its ability to recruit certain neosubstrates effectively. Specifically, two amino acids in human CRBN, E377 and V388, are replaced by Valine (V) and Isoleucine (I) in rodents nih.gov. The V388I substitution is particularly significant as it has been shown to abolish the degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3) in mouse cells, even when thalidomide is present nih.govnih.gov.

One of the most critical neosubstrates linked to thalidomide's teratogenicity is the transcription factor SALL4 (Spalt Like Transcription Factor 4) nih.govresearchgate.net. In sensitive species, thalidomide binding to CRBN leads to the degradation of SALL4, which is essential for limb development nih.govresearchgate.net. Studies have confirmed that thalidomide induces the degradation of human SALL4, and this degradation is also observed in the rabbit fetus, another sensitive model nih.govnih.gov. Conversely, mouse SALL4 is not degraded following thalidomide exposure nih.gov. This resistance in murine models is a dual-factor issue, stemming from sequence variations in both mouse CRBN and mouse SALL4 that prevent the formation of a stable ternary complex required for degradation nih.gov.

Other neosubstrates, such as p63, have also been identified as mediators of thalidomide teratogenicity. In zebrafish, a thalidomide-sensitive model, the drug induces defects in pectoral fins and otic vesicles, which correlates with the degradation of p63 nih.govmdpi.com.

Beyond the molecular interactions at the protein level, pharmacokinetic differences also contribute to the species-specific effects. The metabolism and elimination of thalidomide vary significantly between species. For instance, the elimination half-life of thalidomide is substantially shorter in mice (approximately 0.5 hours) compared to sensitive species like rabbits (2.2 hours) and humans (7.3 hours) researchgate.netasu.edu. Furthermore, the metabolic pathways differ, with a higher proportion of hydroxylated metabolites found in mice compared to rabbits, while these metabolites are undetectable in human patients researchgate.net. These pharmacokinetic disparities mean that the duration and nature of embryonic exposure to the active compound differ across species, likely contributing to the observed resistance in rodents.

Interactive Data Tables

Table 1: Species Sensitivity and Molecular Response to Thalidomide

Species Teratogenic Sensitivity CRBN-Mediated SALL4 Degradation Key CRBN Amino Acid (Position 388) Reference
Human Sensitive Yes Valine (V) nih.govnih.gov
Rabbit Sensitive Yes Not specified, but degradation occurs nih.govnih.gov
Mouse Resistant No Isoleucine (I) nih.govnih.gov
Rat Resistant No Isoleucine (I) nih.govnih.gov
Chick Sensitive Not specified, but teratogenic effects observed Not specified nih.gov

Table 2: Comparison of Thalidomide Pharmacokinetics Across Species

Species Elimination Half-Life (hours) Primary Metabolite Profile Reference
Mouse 0.5 High proportion of hydroxylated metabolites researchgate.netasu.edu
Rabbit 2.2 Hydrolysis products, lower hydroxylation than mice researchgate.net

Advanced Research Applications and Methodological Development

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Incorporating Thalidomide-5-O-C14-NH2 (hydrochloride)

The modular nature of PROTACs allows for the systematic assembly of three key components: a ligand for an E3 ligase, a ligand for the protein of interest (POI), and a chemical linker that connects the two. nih.gov Thalidomide-5-O-C14-NH2 (hydrochloride) serves as a pre-functionalized E3 ligase ligand, providing the thalidomide (B1683933) moiety to engage CRBN and a long C14 linker with a terminal amine group ready for conjugation to a POI ligand. medchemexpress.commedchemexpress.com

The synthesis of a PROTAC using this building block would typically involve a standard amide coupling reaction. The terminal primary amine (-NH2) of the C14 linker can be readily reacted with an activated carboxylic acid on a POI-targeting ligand to form a stable amide bond. This straightforward conjugation chemistry makes it a versatile tool for creating libraries of PROTACs against various targets. acs.org

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation, stability, and geometry of the ternary complex (POI-PROTAC-E3 ligase). nih.gov The length, composition, and attachment points of the linker must be empirically optimized for each specific POI and E3 ligase pair. nih.gov

The C14 alkyl ether linker of Thalidomide-5-O-C14-NH2 is notable for its length and flexibility. Research into linker design has shown that:

Linker Length: A longer linker, such as the 14-carbon chain, can provide the necessary distance and conformational flexibility to allow two large proteins (the POI and the E3 ligase complex) to come together without steric hindrance. Studies have demonstrated that for some targets, longer linkers lead to more potent degradation, whereas for others, shorter linkers are optimal. nih.gov The C14 length would be explored in a systematic study of linker length-dependency for a given target.

Linker Chemistry: The alkyl ether composition of the linker imparts a significant degree of hydrophobicity and flexibility. While polyethylene (B3416737) glycol (PEG) linkers are often used to improve solubility, purely aliphatic chains like the C14 linker in this compound are also common. nih.govrndsystems.com The choice between these chemistries can affect the physicochemical properties of the final PROTAC, including its cell permeability and metabolic stability.

A hypothetical study to optimize a PROTAC for a target like Bromodomain-containing protein 4 (BRD4) might involve synthesizing a series of degraders using thalidomide derivatives with different linker lengths, as illustrated in the table below.

Linker SeriesLinker CompositionLinker Length (atoms)Expected Impact on Properties
Short ChainAlkyl Ether6-10May be optimal for targets with close binding pockets.
C14 Series Alkyl Ether 14 Provides significant flexibility; may be required for large or complex targets.
PEG SeriesPolyethylene Glycol12-20Increases hydrophilicity and may improve solubility. rndsystems.com

Once a PROTAC incorporating Thalidomide-5-O-C14-NH2 has been synthesized, its biological activity must be rigorously evaluated. This process typically involves a series of in vitro and cell-based assays to determine its efficiency and selectivity.

In Vitro Assays: Initial characterization often includes biophysical assays to confirm that the PROTAC can simultaneously bind to both the target protein and the E3 ligase, forming a ternary complex. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be employed to measure the formation of this complex in a cell-free system. nih.gov

Cellular Assays: The ultimate test of a PROTAC's function is its ability to induce the degradation of the target protein within a cellular environment.

Degradation Efficiency: Cancer cell lines expressing the target protein (e.g., NCI-H358 cells for KRAS G12C) would be treated with the PROTAC at various concentrations. nih.gov The level of the target protein would then be measured using techniques like Western blotting or quantitative mass spectrometry. The results are used to determine key parameters such as the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum level of degradation). nih.gov

Selectivity: To ensure the PROTAC is selective, its effect on other related proteins and the broader proteome is assessed. Proteomics studies can reveal any "off-target" degradation of proteins other than the intended target. Furthermore, control experiments using a non-binding version of the thalidomide ligand can confirm that the degradation is dependent on CRBN engagement. tocris.com

A typical experimental outcome for a successful PROTAC might be summarized as follows:

Assay TypeCell LineMeasurementResult Example
Degradation PotencyMV4;11 (Leukemia)Western Blot for POIDC50 = 15 nM
Degradation EfficacyMV4;11 (Leukemia)Western Blot for POIDmax > 90%
SelectivityHEK293TProteomicsNo significant off-target degradation observed.
Mechanism of ActionMV4;11 (Leukemia)Co-treatment with proteasome inhibitorDegradation is blocked, confirming proteasome-dependence.

Development of Chemical Probes and Biosensors Utilizing the Compound

The terminal amine on Thalidomide-5-O-C14-NH2 makes it an ideal starting point for the development of chemical probes and biosensors to study the CRBN E3 ligase. By conjugating a reporter molecule—such as a fluorophore (e.g., Cyanine5 or BODIPY FL), a biotin (B1667282) tag, or a photo-crosslinker—to the amine terminus, researchers can create powerful tools for various applications. nih.govtocris.com

Fluorescent Probes: A fluorescently-labeled version of Thalidomide-5-O-C14-NH2 could be used in fluorescence polarization (FP) or TR-FRET assays to screen for and characterize new CRBN ligands. nih.govtocris.com The long C14 linker would place the fluorophore at a significant distance from the thalidomide core, potentially minimizing interference with CRBN binding.

Affinity Probes: A biotinylated derivative could be used for affinity purification experiments to pull down CRBN and its associated proteins from cell lysates, helping to identify novel components of the E3 ligase complex.

Application in High-Throughput Screening for Novel Target Identification

High-throughput screening (HTS) campaigns are essential for discovering new drug candidates and identifying novel biological interactions. Thalidomide analogs are frequently used in such screens to find new degradable targets or modulators of CRBN activity. nih.govnih.gov

Thalidomide-5-O-C14-NH2 could be incorporated into HTS libraries in several ways:

As a component of a PROTAC library: It could be used to synthesize a large, diverse library of PROTACs, which is then screened against a panel of cell lines to identify compounds that selectively kill certain cancer types. Hits from this screen would point to the degradation of a protein essential for that cancer's survival.

In fragment-based screening: The compound itself could be used in screens designed to find novel proteins that may interact with the CRBN-ligand complex, potentially uncovering new "neosubstrates" that can be targeted for degradation. nih.gov

Contribution to Methodological Advancements in Chemical Biology and Drug Discovery Research

The availability of well-defined, functionalized chemical building blocks like Thalidomide-5-O-C14-NH2 is a significant contributor to advancing drug discovery methodologies. These tools enable researchers to:

Systematically Probe Biological Systems: By providing a consistent scaffold with a modifiable terminus, such compounds allow for the systematic investigation of structure-activity relationships, particularly concerning the role of the linker in ternary complex formation and degradation efficiency. nih.gov

Accelerate PROTAC Development: Ready-to-use E3 ligase ligand-linker conjugates streamline the synthesis of PROTACs, saving significant time and resources in medicinal chemistry efforts. tocris.com This allows researchers to focus on optimizing the POI ligand and testing biological hypotheses more rapidly.

Develop New Assay Technologies: As described above, derivatives of this compound can be used to create novel probes and assays, such as the high-affinity fluorescent probes that have enabled more sensitive and robust screening for CRBN binders. nih.gov The continual development of such tools is crucial for refining our understanding of the ubiquitin-proteasome system and for discovering the next generation of protein-degrading therapeutics.

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification of the Compound and its Metabolites (non-human samples)

Chromatographic methods are the cornerstone for the separation and quantification of "Thalidomide-5-O-C14-NH2 (hydrochloride)" and its potential metabolites from complex biological matrices in non-human studies. These techniques offer the high resolution and sensitivity required for accurate concentration measurements.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thalidomide (B1683933) and its derivatives. Method development for "Thalidomide-5-O-C14-NH2 (hydrochloride)" would logically start from established methods for similar compounds, with adjustments to account for the physicochemical properties imparted by the 5-O-C14-NH2 linker. The long C14 alkyl chain significantly increases the hydrophobicity of the molecule compared to thalidomide, which necessitates modifications to the mobile and stationary phases for optimal separation.

A typical HPLC method would employ a reversed-phase column, where the nonpolar stationary phase interacts with the hydrophobic C14 chain. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the highly retained "Thalidomide-5-O-C14-NH2 (hydrochloride)" while still achieving good separation from less hydrophobic metabolites or impurities.

Key parameters that are optimized during method development include the choice of column, mobile phase composition and gradient, flow rate, and detector wavelength. UV detection is commonly used for thalidomide-based compounds, typically in the range of 220-300 nm.

Table 1: Representative HPLC Method Parameters for Analysis of Thalidomide Analogs

ParameterTypical SettingRationale for "Thalidomide-5-O-C14-NH2 (hydrochloride)"
Column C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm)C18 provides strong hydrophobic retention suitable for the C14 linker.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile or MethanolStrong organic solvents to elute the hydrophobic compound.
Gradient 5% to 95% B over 20-30 minutesA wide gradient is needed to elute the highly retained compound.
Flow Rate 0.8 - 1.2 mL/minStandard flow rates for analytical HPLC.
Detection UV at ~230 nm and ~297 nmWavelengths where the phthalimide (B116566) and glutarimide (B196013) moieties absorb.
Injection Volume 5 - 20 µLStandard injection volumes for analytical purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For highly sensitive and selective quantification of "Thalidomide-5-O-C14-NH2 (hydrochloride)" and its metabolites in biological samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govrsc.org This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for detection at very low concentrations (ng/mL or even pg/mL levels). nih.gov

In LC-MS/MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. For quantitative analysis, the instrument is operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a specific product ion is then monitored. This highly selective process minimizes interference from other components in the matrix, leading to excellent sensitivity and specificity.

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions, as described for HPLC, and the mass spectrometric parameters. For "Thalidomide-5-O-C14-NH2 (hydrochloride)," the precursor ion would likely be the protonated molecule [M+H]+ in positive ion mode. The selection of characteristic product ions would be determined by fragmentation studies.

Table 2: Illustrative LC-MS/MS Parameters for Thalidomide Analog Analysis

ParameterTypical SettingRelevance for "Thalidomide-5-O-C14-NH2 (hydrochloride)"
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for such molecules.
Precursor Ion [M+H]+ Calculated m/z for C27H39N3O5Specific to the molecular weight of the target compound.
Product Ions Fragments corresponding to the glutarimide and phthalimide moietiesCharacteristic fragments provide high selectivity.
Collision Energy Optimized for maximum product ion intensitySpecific for each precursor-product ion transition.
Dwell Time 100-200 msTime spent monitoring each transition.

Advanced Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of newly synthesized batches of "Thalidomide-5-O-C14-NH2 (hydrochloride)".

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of a molecule in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to confirm the identity and purity of "Thalidomide-5-O-C14-NH2 (hydrochloride)".

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the aromatic protons on the phthalimide ring, the protons of the glutarimide ring, and the protons of the C14 alkyl chain would all be expected in distinct regions of the spectrum. The integration of the signals confirms the relative number of protons in each part of the molecule.

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbonyl carbons of the phthalimide and glutarimide rings would appear at characteristic downfield shifts. The carbon signals of the aromatic ring and the aliphatic C14 chain would also be readily identifiable.

While specific NMR data for "Thalidomide-5-O-C14-NH2 (hydrochloride)" is not publicly available, Table 3 provides expected chemical shift ranges based on the analysis of thalidomide and similar long-chain alkyl-substituted compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Thalidomide-5-O-C14-NH2 (hydrochloride)

MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phthalimide Aromatic Protons 7.2 - 7.8120 - 140
Glutarimide CH 4.9 - 5.248 - 52
Glutarimide CH₂ 2.0 - 2.922 - 32
-O-CH₂- (linker) 3.9 - 4.268 - 72
Alkyl Chain -(CH₂)₁₂- 1.2 - 1.825 - 35
-CH₂-NH₂ (linker) 2.8 - 3.140 - 44
Phthalimide C=O -165 - 168
Glutarimide C=O -170 - 173

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of "Thalidomide-5-O-C14-NH2 (hydrochloride)" with very high precision (typically to within 5 ppm). This measurement provides a highly confident confirmation of the elemental composition of the molecule, which is a critical component of its characterization. HR-MS can also be used to identify and characterize impurities.

The fragmentation pattern observed in the MS/MS spectrum of the compound can further confirm its structure. Characteristic losses of the glutarimide moiety, the phthalimide group, and fragments from the C14 linker would be expected.

Development of Quantitative Assays for Protein Binding and Degradation Studies (e.g., FRET, ELISA)

Understanding the interaction of "Thalidomide-5-O-C14-NH2 (hydrochloride)" with its target proteins, such as Cereblon (CRBN), and its ability to induce the degradation of specific proteins of interest are central to its research applications, particularly in the context of PROteolysis TArgeting Chimeras (PROTACs). nih.govkeyorganics.net A variety of in vitro assays are available for this purpose.

Förster Resonance Energy Transfer (FRET) -based assays are a powerful tool to study the binding of small molecules to proteins. broadpharm.com In a typical competitive binding assay, a fluorescently labeled ligand for the target protein is used. When a test compound, such as "Thalidomide-5-O-C14-NH2 (hydrochloride)," binds to the protein, it displaces the fluorescent ligand, leading to a change in the FRET signal. This allows for the determination of the binding affinity (e.g., IC₅₀ or Kᵢ values) of the test compound. Time-Resolved FRET (TR-FRET) is an advanced version of this technique that reduces background fluorescence and improves sensitivity. medchemexpress.com

Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the degradation of a target protein in cells treated with "Thalidomide-5-O-C14-NH2 (hydrochloride)". In this assay, cell lysates are added to a plate coated with an antibody that captures the target protein. A second, enzyme-linked antibody that also binds to the target protein is then added. The amount of bound enzyme, which is proportional to the amount of target protein, is then measured by adding a substrate that produces a colored or fluorescent product. A decrease in the signal in treated cells compared to control cells indicates protein degradation.

Other valuable techniques for these studies include AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) , which is another proximity-based assay that can be used to study protein-protein interactions and competitive binding, and Cellular Thermal Shift Assays (CETSA) , which measures the thermal stabilization of a target protein upon ligand binding in a cellular context. uwa.edu.aurndsystems.comrsc.org

Table 4: Overview of Quantitative Assays for Protein Binding and Degradation Studies

AssayPrincipleApplication for Thalidomide-5-O-C14-NH2 (hydrochloride)
TR-FRET Competitive binding leading to a change in fluorescence resonance energy transfer. medchemexpress.comDetermination of binding affinity to Cereblon (CRBN).
ELISA Antibody-based detection of a target protein.Quantification of target protein degradation in cells.
AlphaScreen® Proximity-based assay using donor and acceptor beads that generate a signal when in close proximity. uwa.edu.auMeasurement of ternary complex formation (Target-PROTAC-E3 ligase).
CETSA Ligand binding increases the thermal stability of the target protein. rndsystems.comrsc.orgConfirmation of target engagement in intact cells.

Microfluidic and Miniaturized Assay Systems for Research Throughput

The development of high-throughput screening (HTS) methodologies has significantly accelerated the pace of drug discovery and fundamental biological research. These platforms, which often incorporate principles of miniaturization, allow for the rapid testing of extensive compound libraries against specific biological targets. While not always explicitly detailed as microfluidic in all publications, the underlying principles of miniaturized liquid handling and parallel processing are central to their function. In this context, "Thalidomide-5-O-C14-NH2 (hydrochloride)" has been identified as a modulator in a high-throughput screening assay designed to investigate host-pathogen interactions.

A notable application of miniaturized assay systems in research involving Thalidomide-5-O-C14-NH2 (hydrochloride) is in the field of immunology and infectious disease. Researchers have utilized a high-throughput assay to screen a library of 257 small molecule modulators targeting key enzymes in the ubiquitin pathway. nih.gov The primary goal of this screening was to identify compounds capable of enhancing the clearance of pathogenic bacteria, specifically Salmonella, by host macrophages, without inducing cytotoxicity. nih.gov

In this research, the screening was conducted using RAW264.7 macrophages infected with Salmonella Typhimurium. The assay was designed to measure intracellular bacterial counts 24 hours after infection, with results normalized to the host cell count. nih.gov Thalidomide-5-O-C14-NH2 (hydrochloride) was among the compounds from the library that were evaluated. The study found that this compound, along with others, demonstrated an ability to reduce the intracellular bacterial load in the macrophages. nih.gov Furthermore, it was observed that Thalidomide-5-O-C14-NH2 (hydrochloride) had an effect on the levels of the pro-inflammatory cytokine TNF-α during the infection process. nih.gov This finding is significant as it points to the compound's potential to modulate the host's immune response to bacterial infection.

The use of a high-throughput format was crucial for efficiently screening the entire library and identifying active compounds. This approach highlights the power of miniaturized systems in modern biological research, enabling the exploration of large chemical spaces for potential therapeutic leads or tool compounds for further investigation.

CompoundAssay TypeBiological Target/SystemKey Research Finding
Thalidomide-5-O-C14-NH2 (hydrochloride)High-Throughput Screening (HTS)Salmonella infection in RAW264.7 macrophagesDemonstrated a capacity to reduce intracellular bacterial infection and modify TNF-α levels. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Thalidomide-5-O-C14-NH2 (hydrochloride). These calculations, often employing density functional theory (DFT), provide a detailed picture of the electronic structure, which is crucial for determining the molecule's geometry, stability, and reactivity. chemrxiv.orgnih.gov

Table 1: Illustrative Conformational Energy Profile for a Thalidomide (B1683933) Derivative Linker (Note: This table is a hypothetical representation of data from a conformational analysis study.)

Dihedral Angle (degrees)Relative Energy (kcal/mol)Population (%)
60 (gauche)0.530
180 (anti)0.065
-60 (gauche)0.55

Quantum chemical calculations can predict the reactivity of Thalidomide-5-O-C14-NH2 (hydrochloride) by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.

Furthermore, these calculations can shed light on the stability of the molecule, including the potential for racemization at the chiral center of the glutarimide (B196013) ring, a phenomenon of significant interest for thalidomide and its analogs. chemrxiv.org

Molecular Docking and Dynamics Simulations with Target Proteins (e.g., CRBN, Neosubstrates)

The therapeutic and teratogenic effects of thalidomide derivatives are mediated through their binding to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. scielo.org.za This binding event can lead to the recruitment of so-called "neosubstrates" for ubiquitination and subsequent degradation. researchgate.netnih.govjst.go.jpnih.govresearchgate.netuni.lursc.org

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein. For Thalidomide-5-O-C14-NH2 (hydrochloride), docking studies would be performed with the thalidomide-binding domain of CRBN. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. The glutarimide ring of thalidomide analogs is known to be crucial for these interactions. researchgate.netbohrium.com

Table 2: Key Interactions of a Thalidomide Analog with CRBN (Based on Molecular Docking) (Note: This table is a generalized representation based on studies of similar compounds.)

Ligand Atom/GroupCRBN ResidueInteraction TypeDistance (Å)
Glutarimide NHTRP386Hydrogen Bond2.9
Glutarimide COHIS353Hydrogen Bond3.1
Phthalimide (B116566) RingTRP400Pi-Pi Stacking4.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thalidomide derivatives, a QSAR model could be developed to predict their binding affinity to CRBN or their efficiency in degrading a specific neosubstrate.

To build a QSAR model, a dataset of thalidomide analogs with varying structural features (e.g., different linker lengths, substitutions on the phthalimide ring) and their corresponding measured biological activities would be required. From the structures, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated. Statistical methods are then used to create an equation that correlates these descriptors with the activity. Such a model would be invaluable for the rational design of new, more potent, and selective thalidomide-based PROTACs.

Cheminformatics and Data Mining for Structure-Mechanism Correlations

Cheminformatics and data mining have become indispensable tools in the study of thalidomide and its derivatives, including "Thalidomide-5-O-C14-NH2 (hydrochloride)". These computational approaches allow researchers to establish correlations between the chemical structure of these molecules and their biological mechanisms of action, particularly in the context of their role as ligands for the E3 ubiquitin ligase Cereblon (CRBN) and their application in Proteolysis-Targeting Chimeras (PROTACs).

The core principle of using cheminformatics in this area is to analyze large datasets of chemical structures and associated biological data to identify key molecular features that govern a compound's activity. For thalidomide analogs, this often involves understanding how modifications to the phthalimide or glutarimide rings, or the addition of linkers, affect CRBN binding and subsequent protein degradation. nih.govrsc.org

Molecular docking and virtual screening are prominent computational techniques used to predict the binding affinity and mode of interaction between thalidomide derivatives and CRBN. scienceopen.com These methods have been instrumental in elucidating that the glutarimide moiety of thalidomide and its analogs binds within a specific pocket of CRBN, while the phthalimide portion can be modified with linkers, such as the 14-carbon chain in "Thalidomide-5-O-C14-NH2 (hydrochloride)", to recruit target proteins for degradation. bohrium.comnih.gov

Data mining of structure-activity relationships (SAR) from experimental studies on various thalidomide analogs has provided crucial insights. rsc.org For instance, it has been established that both the phthalimide and glutarimide rings are generally essential for the biological activity of these compounds. rsc.org The stereochemistry of the glutarimide ring is also a critical factor, with the (S)-enantiomer often showing different activity compared to the (R)-enantiomer.

In the context of PROTACs, cheminformatics plays a vital role in the design of the linker that connects the CRBN ligand to the target protein ligand. The length, composition, and attachment point of the linker are critical for the formation of a stable and effective ternary complex (Target Protein-PROTAC-CRBN). researchgate.net Computational models are used to predict the optimal linker properties to achieve efficient protein degradation. scienceopen.com

The following interactive data table illustrates the kind of data that is analyzed in cheminformatics studies of thalidomide-based PROTACs. The data is representative and compiled from findings on various thalidomide analogs to demonstrate the principles of structure-mechanism correlation.

Compound SeriesLinker CompositionLinker Length (atoms)Binding Affinity to CRBN (Kd, nM)Target Protein Degradation (DC50, nM)
Thalidomide-C4-NH2Alkyl Chain4280150
Thalidomide-C8-NH2Alkyl Chain826050
Thalidomide-C12-NH2Alkyl Chain1225525
Thalidomide-PEG3-NH2PEG927040
Thalidomide-PEG6-NH2PEG1827580

Detailed Research Findings:

Research in this area has demonstrated that the length and composition of the linker in thalidomide-based PROTACs significantly influence their efficacy. Studies involving the synthesis and evaluation of a series of thalidomide-based heterobifunctional molecules have shown that varying the linker can dramatically alter the degradation efficiency of the target protein. nih.gov For example, in the development of SHP2 protein degraders, a variety of linkers with different lengths and compositions were synthesized and tested to identify the optimal structure for potent degradation. nih.govresearchgate.net

Computational modeling, including molecular dynamics simulations, has been employed to understand the conformational behavior of PROTACs and the stability of the ternary complex. scienceopen.com These studies help to rationalize the observed SAR and guide the design of more effective protein degraders. For instance, a computational workflow developed by Pfizer assesses the steric compatibility between a PROTAC and the two protein partners to predict the likelihood of forming a productive ternary complex. scienceopen.com

The development of novel CRBN ligands beyond the traditional thalidomide scaffold is another area where cheminformatics is being applied. For example, phenyl dihydrouracil (B119008) derivatives have been explored as alternative CRBN ligands without the chiral issues associated with thalidomide. Computational methods are used to design and evaluate these new scaffolds for their potential in PROTAC development.

Ethical Considerations in Basic Chemical Biology Research Non Clinical

Responsible Conduct of Research with Thalidomide (B1683933) Derivatives

The responsible conduct of research involving thalidomide derivatives such as Thalidomide-5-O-C14-NH2 (hydrochloride) in a non-clinical setting is paramount and extends beyond standard laboratory safety protocols. Given the history of thalidomide, a heightened sense of responsibility is required from all personnel involved.

Principal investigators bear the primary responsibility for ensuring that all laboratory members are not only proficient in the technical aspects of their work but are also fully cognizant of the historical and ethical dimensions of the compounds they are handling. This includes a thorough understanding of the teratogenic effects of thalidomide and the potential risks associated with any of its analogs, even in the absence of definitive data on newer derivatives. duke.edu

Training for all personnel should encompass not only the scientific rationale for using thalidomide derivatives but also the ethical imperative to prevent any potential for exposure, particularly to individuals of childbearing potential. Documentation of this specialized training should be meticulously maintained.

Furthermore, the dissemination of research findings involving thalidomide derivatives carries a special responsibility. Researchers must be precise in their language, clearly stating the non-clinical nature of their work and avoiding any terminology that could be misconstrued as suggesting therapeutic use in humans. All publications and presentations should explicitly acknowledge the historical context of thalidomide.

Addressing the Historical Context of Thalidomide in Research Design and Public Perception

The thalidomide disaster of the late 1950s and early 1960s, which resulted in thousands of infants born with severe birth defects, has cast a long and enduring shadow over the drug and its derivatives. This history is not merely a footnote but a critical consideration that must be actively addressed in the design and communication of any research involving compounds like Thalidomide-5-O-C14-NH2 (hydrochloride).

In the context of research design, the historical precedent set by thalidomide mandates a precautionary approach. Even in basic chemical biology research that is far removed from clinical applications, the potential for unforeseen biological activities must be acknowledged. This has implications for the types of experiments that are prioritized and the interpretation of results. For instance, researchers should be vigilant for any unexpected cellular phenotypes that might emerge during their studies.

When communicating research to the public or in non-specialist forums, the historical context must be handled with sensitivity and clarity. It is crucial to explain why thalidomide derivatives are being studied today, emphasizing their new mechanisms of action, such as their role in targeted protein degradation. nih.govresearchgate.net Researchers have a duty to educate the public about the stringent measures in place to prevent a recurrence of the past tragedy and to differentiate between the historical use of thalidomide and its modern application as a research tool.

Development and Implementation of Biosafety Protocols for Handling Novel Compounds

The development and strict implementation of robust biosafety protocols are critical for all chemical biology research, but they take on an added layer of importance when dealing with novel thalidomide derivatives. These protocols must be designed to mitigate any conceivable risk of accidental exposure.

Standard operating procedures (SOPs) for the handling of Thalidomide-5-O-C14-NH2 (hydrochloride) should be comprehensive and readily accessible to all laboratory personnel. nih.gov These SOPs should detail every aspect of the compound's lifecycle within the laboratory, from its receipt and storage to its use in experiments and its ultimate disposal.

Key elements of these biosafety protocols should include:

Controlled Access: Access to the compound should be restricted to authorized and appropriately trained personnel. A detailed inventory should be maintained to track the compound's location and usage.

Personal Protective Equipment (PPE): The mandatory use of appropriate PPE, including double gloving, lab coats, and eye protection, should be enforced at all times when handling the compound. uga.edu

Designated Work Areas: All work with the compound should be conducted in designated areas, such as a chemical fume hood or a certified biological safety cabinet, to prevent the generation and inhalation of aerosols. nih.gov

Waste Disposal: All contaminated materials, including pipette tips, gloves, and glassware, must be segregated and disposed of as hazardous waste according to institutional and national guidelines. nih.gov

Emergency Procedures: Clear and concise procedures for managing spills and accidental exposures must be established and prominently displayed in the laboratory. uga.edu All personnel must be trained on these procedures.

By embedding these ethical considerations into the fabric of the research process, the scientific community can harness the potential of thalidomide derivatives like Thalidomide-5-O-C14-NH2 (hydrochloride) for advancing our understanding of fundamental biology while upholding the highest standards of responsible and safe research.

Future Research Directions and Unresolved Questions

Exploration of Additional Molecular Targets and Novel Neosubstrates Beyond Known IMiD Targets

The binding of thalidomide (B1683933) and its immunomodulatory drug (IMiD) analogues to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of so-called "neosubstrates." nih.govscispace.comnih.gov Well-characterized neosubstrates for IMiDs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α) and GSPT1. oup.comnih.gov

A significant area of future research for Thalidomide-5-O-C14-NH2 (hydrochloride) lies in the systematic exploration of whether the presence of its long C14 linker alters the neosubstrate profile compared to the parent thalidomide molecule or derivatives with shorter linkers. The conformation of the CRBN-ligand complex is critical in determining which proteins are recruited for degradation. nih.gov The extended and flexible C14 chain could induce unique conformational changes in CRBN, potentially exposing new binding interfaces and leading to the degradation of novel protein targets.

Furthermore, when incorporated into a PROTAC, the linker itself can influence which proteins are degraded. researchgate.net Studies have shown that the length, composition, and attachment point of the linker can affect the stability and efficacy of the ternary complex formed between the E3 ligase, the PROTAC, and the target protein. nih.govacs.org Therefore, future investigations should employ advanced proteomics techniques to comprehensively screen for proteins that are uniquely degraded in the presence of Thalidomide-5-O-C14-NH2 (hydrochloride), both as a standalone molecule and as a component of various PROTACs. Identifying such novel neosubstrates could uncover new therapeutic targets and provide a deeper understanding of the downstream biological consequences of engaging CRBN with long-chain ligands.

Rational Design of Next-Generation Thalidomide-Based PROTACs with Enhanced Selectivity and Potency

Future research will focus on optimizing this long linker to achieve superior pharmacological properties. This includes modulating its rigidity and composition. For instance, while a long alkyl chain provides flexibility, it can also lead to less defined ternary complex conformations and potentially lower potency. acs.org Introducing elements of rigidity, such as cyclic structures or double bonds, within the C14 chain could help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.

Elucidation of Allosteric Modulation Mechanisms and Their Therapeutic Potential

The interaction of thalidomide and its derivatives with CRBN can be considered a form of allosteric modulation, where binding at one site on the protein influences its activity at a different site—in this case, its substrate specificity. researchgate.net While this is the foundational principle of its action as a molecular glue, the specific allosteric effects induced by Thalidomide-5-O-C14-NH2 (hydrochloride) remain to be fully elucidated.

Future research should investigate how the long C14 linker might induce distinct allosteric changes in the CRL4^CRBN^ complex. It is plausible that the linker itself could interact with other components of the E3 ligase complex or with the ubiquitin-conjugating enzymes (E2s) that are recruited, thereby modulating the efficiency of the ubiquitination process. nih.gov Understanding these nuanced allosteric mechanisms could open the door to designing PROTACs with fine-tuned control over the rate and extent of target protein degradation.

Furthermore, the concept of allosteric modulation could be extended beyond simply inducing degradation. It may be possible to design thalidomide-based molecules that, through their specific allosteric effects, either enhance or inhibit the degradation of certain neosubstrates without directly binding to them. This could lead to the development of highly selective therapies that can, for example, spare beneficial proteins while still degrading the desired therapeutic target.

Leveraging Structural Insights for Rational Design of Derivatives with Tuned Biological Properties

The rational design of more effective and selective thalidomide-based compounds is heavily reliant on a detailed understanding of their structure-activity relationships (SAR). nih.govresearchgate.netnih.govrsc.org For Thalidomide-5-O-C14-NH2 (hydrochloride), a key area of future research will be to systematically investigate how variations in the linker length and composition affect its biological properties.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be essential in obtaining high-resolution structures of the ternary complexes formed by PROTACs derived from this compound. These structural snapshots can reveal the precise interactions between the linker, CRBN, and the target protein, providing a blueprint for the design of derivatives with improved properties. nih.gov For example, by understanding how the C14 linker orients the target protein relative to the E3 ligase, it may be possible to design linkers that position the target's lysine (B10760008) residues for more efficient ubiquitination.

Furthermore, SAR studies should not be limited to the linker. Modifications to the phthalimide (B116566) and glutarimide (B196013) rings of the thalidomide core, in conjunction with the long linker, could further refine the compound's activity. researchgate.net For instance, substitutions on the phthalimide ring have been shown to influence neosubstrate specificity. researchgate.net By combining these modifications with the unique properties conferred by the C14 linker, it may be possible to create a new generation of degraders with highly tailored biological activities.

Investigating the Role of the Compound in Complex Biological Systems (e.g., organoids, ex vivo tissue models)

To fully understand the therapeutic potential and potential off-target effects of PROTACs derived from Thalidomide-5-O-C14-NH2 (hydrochloride), it is crucial to move beyond simple cell culture models and investigate their activity in more complex biological systems. Human-induced pluripotent stem cell (hiPSC)-derived organoids and ex vivo tissue models offer a more physiologically relevant environment in which to study the effects of these compounds. nih.gov

Future research should utilize these advanced models to assess the efficacy and safety of PROTACs built with this long-chain linker. For example, tumor organoids derived from patients can be used to test the anti-cancer activity of a PROTAC in a setting that more closely mimics the tumor microenvironment. These models can also be used to investigate potential toxicities, such as the teratogenic effects that are a known risk with thalidomide and its derivatives. nih.gov

By studying the effects of Thalidomide-5-O-C14-NH2 (hydrochloride)-based PROTACs in these complex systems, researchers can gain valuable insights into how these molecules behave in a multicellular context, how they distribute within tissues, and what their ultimate impact is on cellular signaling pathways. This knowledge will be critical for the translation of these promising therapeutic agents from the laboratory to the clinic.

Q & A

Q. What computational tools predict the binding mode of Thalidomide-5-O-C14-NH2 (hydrochloride) with CRBN?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the CRBN-DDB1 crystal structure (PDB: 4CI3). Validate predictions with mutagenesis studies targeting CRBN’s hydrophobic pocket (e.g., YW/AA mutations). Compare with experimental data from X-ray crystallography or cryo-EM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.